molecular formula C5H7MgO4+ B11726220 Magnesium(2+) 3-ethoxy-3-oxopropanoate

Magnesium(2+) 3-ethoxy-3-oxopropanoate

Cat. No.: B11726220
M. Wt: 155.41 g/mol
InChI Key: BTVNAXAECBVINR-UHFFFAOYSA-M
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Description

Magnesium(2+) 3-ethoxy-3-oxopropanoate is a magnesium salt derived from 3-ethoxy-3-oxopropanoic acid. The compound features a magnesium cation (Mg²⁺) coordinated with two 3-ethoxy-3-oxopropanoate anions, forming a neutral complex. Structurally, the anion consists of a propanoate backbone with an ethoxy group and a ketone moiety, which may influence its solubility, stability, and reactivity. Magnesium salts are often utilized in industrial and pharmaceutical applications due to their biocompatibility, thermal stability, and role as buffering agents.

Properties

Molecular Formula

C5H7MgO4+

Molecular Weight

155.41 g/mol

IUPAC Name

magnesium;3-ethoxy-3-oxopropanoate

InChI

InChI=1S/C5H8O4.Mg/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+2/p-1

InChI Key

BTVNAXAECBVINR-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC(=O)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium(2+) 3-ethoxy-3-oxopropanoate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with 3-ethoxy-3-oxopropanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Magnesium(2+) 3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Magnesium(2+) 3-ethoxy-3-oxopropanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Magnesium(2+) 3-ethoxy-3-oxopropanoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound may also interact with cellular pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Key Observations :

  • Magnesium’s divalent charge enhances lattice energy, reducing water solubility but improving thermal stability compared to monovalent potassium or sodium salts .
  • Potassium salts are preferred in reactions requiring high solubility, whereas magnesium salts may serve as stable catalysts or buffers .

Data Tables

Table 1: Global Magnesium Compound Production (1913–2015)

Year Range Production Trend (Metric Tons) Reference
1913–1950 Steady increase
1950–2000 Exponential growth
2000–2015 Stabilization

Table 2: Key Similar Compounds

Compound Name CAS Number Key Difference from Target Compound
This compound Not provided Reference compound
Potassium 3-ethoxy-3-oxopropanoate 6148-64-7 Monovalent cation, higher solubility
Chlorophyll a (magnesium complex) 479-61-8 Porphyrin ligand, photosynthetic role

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